molecular formula C13H16O3 B14603312 3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one CAS No. 61097-28-7

3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one

Cat. No.: B14603312
CAS No.: 61097-28-7
M. Wt: 220.26 g/mol
InChI Key: IDTBOYFQTUOOKH-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes, which are cyclic ethers containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a hydroxy group and a phenyl group attached to the oxolane ring, making it a versatile molecule with various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-butanedione with a Grignard reagent such as phenylmagnesium bromide at low temperatures in the presence of tetrahydrofuran (THF) or a mixture of THF and toluene . This reaction yields 3-hydroxy-3-phenylbutan-2-one, which can be further cyclized to form the desired oxolane compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one is unique due to its specific combination of a hydroxy group and a phenyl group attached to the oxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61097-28-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(1-hydroxy-3-phenylpropyl)oxolan-2-one

InChI

InChI=1S/C13H16O3/c14-12(11-8-9-16-13(11)15)7-6-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2

InChI Key

IDTBOYFQTUOOKH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1C(CCC2=CC=CC=C2)O

Origin of Product

United States

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